molecular formula C18H19N5O2S B5052252 1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE

1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE

Cat. No.: B5052252
M. Wt: 369.4 g/mol
InChI Key: KIARFLACFIUZAE-UHFFFAOYSA-N
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Description

1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This particular compound features a benzimidazole core linked to a nitrophenyl group via a sulfide bridge, with a methylpiperazine substituent enhancing its chemical properties.

Preparation Methods

The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, which is achieved by condensing o-phenylenediamine with formic acid or its equivalents . The nitrophenyl group is introduced through nitration reactions, and the methylpiperazine substituent is added via nucleophilic substitution. The final step involves the formation of the sulfide bridge, which is often accomplished using thiol reagents under controlled conditions.

Industrial production methods for such compounds usually involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s antimicrobial and anticancer properties make it a candidate for drug development and biological studies.

    Medicine: Its potential therapeutic effects are explored in the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to the DNA minor groove, interfering with DNA replication and transcription . The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that damage cellular components. The methylpiperazine substituent enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar compounds to 1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]sulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-21-8-10-22(11-9-21)13-6-7-16(23(24)25)17(12-13)26-18-19-14-4-2-3-5-15(14)20-18/h2-7,12H,8-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIARFLACFIUZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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